molecular formula C5H8O3 B1282991 3-Methyloxetane-3-carboxylic acid CAS No. 28562-68-7

3-Methyloxetane-3-carboxylic acid

Cat. No. B1282991
CAS RN: 28562-68-7
M. Wt: 116.11 g/mol
InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives is a common theme in the provided papers. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using Et3SiH/I2 as a reducing agent . These methods could potentially be adapted for the synthesis of 3-methyloxetane-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives is crucial for their reactivity and physical properties. For example, in the case of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts a chair conformation with substituents occupying equatorial sites, and the carboxyl group has an axial inclination . This information about ring conformations and substituent positions can be relevant when considering the molecular structure of 3-methyloxetane-3-carboxylic acid.

Chemical Reactions Analysis

Carboxylic acids can participate in various chemical reactions. The paper discussing 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids highlights the reactivity of carboxylic acids in forming fluorescent derivatives . Additionally, the aza-Friedel-Crafts reactions catalyzed by carboxylic acids for the synthesis of 3-substituted indoles demonstrate the versatility of carboxylic acids in synthetic chemistry . These reactions could be relevant to the chemical behavior of 3-methyloxetane-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids are influenced by their molecular structure. The evaluation of oxetan-3-ol and its derivatives as bioisosteres of the carboxylic acid functional group indicates that the oxetane ring can mimic the properties of carboxylic acids . This suggests that 3-methyloxetane-3-carboxylic acid may have similar properties to other carboxylic acids with an oxetane ring. The study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs also provides insights into the effects of methylation on intermolecular interactions and lipophilicity , which could be extrapolated to understand the properties of 3-methyloxetane-3-carboxylic acid.

Scientific Research Applications

1. Photodynamic Therapy for Cancer

3-Methyloxetane-3-carboxylic acid derivatives have shown potential in cancer treatment, particularly in photodynamic therapy (PDT). A study by Patel et al. (2016) investigated near-infrared bacteriochlorin analogues, including a carboxylic acid derivative, for their efficacy in fluorescence imaging and PDT for cancer. The carboxylic acid derivative demonstrated high photosensitizing efficacy, making it a promising agent for cancer treatment (Patel et al., 2016).

2. Synthesis and Evaluation as Bioisosteres

The oxetane ring, including 3-Methyloxetane-3-carboxylic acid, is studied as a potential surrogate for the carboxylic acid functional group. Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives thereof, including thietan-3-ol and their sulfoxide and sulfone derivatives, as potential carboxylic acid bioisosteres. These compounds were synthesized and evaluated for their physicochemical properties, indicating their potential as isosteric replacements of the carboxylic acid moiety (Lassalas et al., 2017).

Safety And Hazards

3-Methyloxetane-3-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Harmful if swallowed . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

properties

IUPAC Name

3-methyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPZEEUNGQSAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554640
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxetane-3-carboxylic acid

CAS RN

28562-68-7
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-oxetanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Jiang, J Pan, T Yang, Y Zhao, MJ Koh - Chem, 2021 - cell.com
The development of a catalytic multicomponent reaction by orthogonal activation of readily available substrates for the streamlined di-functionalization of alkynes is a compelling …
Number of citations: 31 www.cell.com
KF Morgan - 2015 - spiral.imperial.ac.uk
Oxetanes are currently receiving attention as important motifs for drug discovery due to their desirable physicochemical properties. Novel small oxetane containing compounds were …
Number of citations: 2 spiral.imperial.ac.uk
G Mudasani, K Paidikondala, S Gurská… - European Journal of …, 2021 - Wiley Online Library
… ]-2′(1′H)-one (16): Compound 16 was obtained from 5′-(benzo[d][1,3]dioxol-5-yl)spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one and 3-methyloxetane-3-carboxylic acid …
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
… )cyclohexyl]pyrazolo[1,5-a]pyrimidin-7-yl}-3 ,3-difluoropiperidine (Intermediate 179) in 1 ml dimethylformamide was added 0.03 g (0.23 mmol) 3-Methyloxetane-3-carboxylic acid, 0.07 g …
Number of citations: 0 www.sumobrain.org
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
… Compound 5 (110 mg, 0.37 mmol) was converted to the title compound according to General procedure B using 3-methyloxetane-3-carboxylic acid (52 mg, 0.45 mmol), to give 79 mg (…
Number of citations: 2 www.sciencedirect.com
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
… A DMF solution of 3-methyloxetane-3-carboxylic acid (1.5 eq), DIEA (5.0 eq) and 16a (1.0 eq) at 0 C was treated with HATU (1.0 eq) added in one portion. The reaction was stirred …
Number of citations: 22 www.sciencedirect.com
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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